molecular formula C35H38N6O6 B600931 1H-1-Ethyl Candesartan Cilexetil CAS No. 914613-35-7

1H-1-Ethyl Candesartan Cilexetil

Cat. No. B600931
M. Wt: 638.73
InChI Key:
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Description

1H-1-Ethyl Candesartan Cilexetil is a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage . Candesartan is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension .


Synthesis Analysis

1H-1-Ethyl Candesartan Cilexetil is a process-related impurity commonly found in the bulk synthesis of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage .


Molecular Structure Analysis

The molecular formula of 1H-1-Ethyl Candesartan Cilexetil is C35H38N6O6 . The molecular weight is 638.71 .


Chemical Reactions Analysis

1H-1-Ethyl Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist .


Physical And Chemical Properties Analysis

The physical state of 1H-1-Ethyl Candesartan Cilexetil is solid . It is soluble in Chloroform and Methanol . The storage temperature is -20°C .

Scientific Research Applications

Degradation Impurity Identification

1H-1-Ethyl Candesartan Cilexetil, when subjected to stability and forced degradation studies in tablet form, has shown identifiable impurities. These include desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, 2N-ethyl candesartan cilexetil, 1N-ethyl oxo candesartan cilexetil, and 2N-ethyl oxo candesartan cilexetil. Advanced techniques like mass spectrometry, 1H/13C NMR, and single-crystal diffraction are used for impurity characterization (Mohan et al., 2009).

Structural Elucidation and Synthesis

Studies have been conducted on the synthesis and structural determination of candesartan cilexetil impurities. This includes differentiating between N-1 and N-2 ethylated derivatives using NMR experiments and synthesizing these impurities for further analysis (Havlíček et al., 2009).

Process Related Impurity Investigation

Investigations into process-related impurities in candesartan cilexetil bulk drug samples have identified four distinct impurities. These are characterized using LC/ESI-ITMS and NMR, enhancing understanding of the drug's stability and purity during manufacturing (Raman et al., 2011).

Analytical Methods for Pharmaceutical Analysis

There is significant research into developing effective analytical procedures for the pharmaceutical analysis of candesartan cilexetil. This includes methods like Spectrophotometry and Chromatography for determining the drug in biological samples and pharmaceutical formulations (Chauhan et al., 2016).

Enhancement of Drug Solubility

Studies have been conducted to enhance the solubility of candesartan cilexetil using techniques like inclusion complexation with β-CD. This aims to improve the bioavailability of the drug, crucial for its efficacy (Jyothi et al., 2013).

NMR Characterization

NMR techniques have been used to characterize candesartan cilexetil, contributing significantly to the understanding of its molecular structure and properties (Lei Li, 2002).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

As a potential impurity found in bulk preparations of candesartan cilexetil, 1H-1-Ethyl Candesartan Cilexetil could be a subject of interest for future research in the field of pharmaceutical impurities .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101236
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1-Ethyl Candesartan Cilexetil

CAS RN

914613-35-7
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914613-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1-Ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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